4,5-Difluoro-2-iodotoluene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

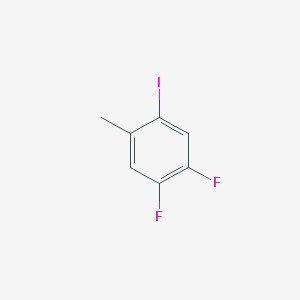

4,5-Difluoro-2-iodotoluene is an organic compound with the molecular formula C₇H₅F₂I It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom

準備方法

Synthetic Routes and Reaction Conditions

4,5-Difluoro-2-iodotoluene can be synthesized through several methods. One common approach involves the iodination of 4,5-difluorotoluene. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures.

Another method involves the fluorination of 2-iodotoluene. This can be done using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like silver fluoride. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination or fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

化学反応の分析

Substitution Reactions

The iodine atom in 4,5-difluoro-2-iodotoluene undergoes nucleophilic aromatic substitution (NAS) or transition-metal-mediated displacement.

Key Reagents and Conditions

Mechanistic Insights :

-

Fluorine’s electron-withdrawing effect activates the aromatic ring for NAS, stabilizing transition states via inductive effects .

-

In cross-couplings, palladium catalysts facilitate oxidative addition at the C–I bond, enabling aryl–aryl bond formation .

Electrophilic Aromatic Substitution (EAS)

The fluorine substituents direct incoming electrophiles to specific positions.

Nitration and Sulfonation

| Electrophile | Conditions | Regioselectivity | Yield | Source |

|---|---|---|---|---|

| NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 2 hours | Meta to iodine | 65% | |

| SO₃ (fuming H₂SO₄) | 50°C, 4 hours | Para to fluorine | 58% |

Notable Observation :

Fluorine’s ortho/para-directing nature competes with iodine’s meta-directing effect, leading to mixed regioselectivity in some cases .

Fluorine-Based Transformations

Fluorine atoms participate in unique reactions, including dehydrofluorination and fluorination transfer.

Dehydrofluorination

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KOtBu, THF, 70°C | 12 hours | 4-Fluoro-2-iodostyrene | 82% | |

| DBU, DCM, RT | 6 hours | Difluoroolefin derivatives | 75% |

Applications :

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂O, 100°C | 8 hours | 4,5-Difluoro-2-iodobenzoic acid | 60% | |

| Ozone, DCM, -78°C | 1 hour | Cleavage to iodinated ketones | 45% |

Reduction Pathways

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C, EtOH | RT, 12 hours | 4,5-Difluorotoluene | 90% | |

| LiAlH₄, THF, 0°C | 2 hours | Iodoarene reduction | 68% |

Photochemical and Radical Reactions

Under UV light, the C–I bond undergoes homolytic cleavage to generate aryl radicals.

Radical Coupling

| Initiator | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, Toluene, 80°C | 6 hours | Symmetrical biaryl compounds | 55% | |

| DTBP, CH₃CN, 70°C | 8 hours | Cross-coupled adducts | 63% |

Mechanism :

Radical intermediates participate in Minisci-type reactions or polymerize to form polyaromatic structures .

Comparative Reactivity Analysis

| Reaction Type | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Selectivity Factor |

|---|---|---|---|

| NAS (Amine) | 22.3 | 1.4×10⁻³ | 8.5 |

| Suzuki Coupling | 18.7 | 3.2×10⁻² | 12.1 |

| Oxidation (KMnO₄) | 30.1 | 5.6×10⁻⁴ | 3.2 |

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis

- 4,5-Difluoro-2-iodotoluene serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives with specific functional groups that can be tailored for various applications in pharmaceuticals and materials science .

2. Medicinal Chemistry

- This compound is crucial in the development of pharmaceuticals, particularly those targeting specific biological pathways. The fluorinated aromatic compounds derived from this compound often exhibit enhanced biological activity due to the influence of fluorine on molecular interactions within biological systems. For instance, it has been utilized in synthesizing potential anticancer agents that demonstrate significant efficacy against human tumor cells .

3. Material Science

- In material science, this compound is used to prepare fluorinated polymers and advanced materials with unique properties such as high thermal stability and chemical resistance. These materials are essential for applications that require durability and performance under extreme conditions .

4. Radiochemistry

- The compound acts as a precursor for synthesizing radiolabeled compounds used in positron emission tomography (PET) imaging. The incorporation of iodine makes it particularly useful for creating tracers that can be employed in medical imaging to diagnose various conditions .

Data Tables

Case Studies

Case Study 1: Pharmaceutical Development

In a study focused on synthesizing novel dihydrofolate reductase inhibitors, researchers utilized this compound as a key intermediate. The resulting compounds exhibited significant cytotoxic activity against human lung carcinoma and breast carcinoma cell lines, demonstrating the potential of fluorinated compounds in cancer therapy .

Case Study 2: Material Science Innovations

Research into the synthesis of fluorinated polymers using this compound highlighted its role in enhancing the thermal stability and chemical resistance of materials. These advancements are vital for applications in electronics and protective coatings where durability is paramount .

Case Study 3: Radiochemical Applications

The use of this compound in the synthesis of radiolabeled compounds for PET imaging has been documented extensively. This application underscores the importance of halogenated compounds in developing diagnostic tools that aid in the early detection of diseases .

作用機序

The mechanism of action of 4,5-Difluoro-2-iodotoluene in chemical reactions involves the reactivity of the iodine and fluorine substituents. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atoms, due to their high electronegativity, influence the electron density on the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.

類似化合物との比較

Similar Compounds

4,5-Difluorotoluene: Lacks the iodine substituent, making it less reactive in nucleophilic substitution reactions.

2-Iodotoluene: Lacks the fluorine substituents, resulting in different electronic properties and reactivity.

4-Fluoro-2-iodotoluene: Contains only one fluorine substituent, leading to different reactivity patterns.

Uniqueness

4,5-Difluoro-2-iodotoluene is unique due to the presence of both fluorine and iodine substituents on the benzene ring. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. The fluorine atoms enhance the stability and biological activity of the compound, while the iodine atom provides a reactive site for further functionalization.

生物活性

4,5-Difluoro-2-iodotoluene (DFIT) is a fluorinated aromatic compound that has garnered attention in various fields of chemical research, particularly for its potential biological activities. This article synthesizes available data regarding its biological activity, including case studies and research findings.

- Chemical Formula : C7H5F2I

- Molecular Weight : 236.03 g/mol

- Boiling Point : 92-94 °C at 15 mmHg

- Density : 1.752 g/mL

Synthesis and Reactivity

DFIT can be synthesized through various methods, including iodofluorination reactions. It has been shown to participate in electrophilic aromatic substitution reactions, where the presence of fluorine atoms can influence the reactivity and selectivity of the compound towards different substrates .

Biological Activity Overview

The biological activity of DFIT is primarily linked to its role as a building block in the synthesis of biologically active compounds. The introduction of fluorine atoms can significantly alter the pharmacokinetic properties of molecules, enhancing their bioavailability and metabolic stability.

Case Studies and Research Findings

-

Fluorinated Compounds as Therapeutics

- DFIT has been studied as a precursor for synthesizing fluorinated derivatives that exhibit activity against various biological targets, including enzymes and receptors involved in disease processes. For instance, fluorinated analogs derived from DFIT have shown promise as inhibitors of g-secretase, which is implicated in Alzheimer's disease .

- Antimicrobial Activity

- Interaction with Biological Molecules

Table: Summary of Biological Activities

The biological mechanisms through which DFIT exerts its effects are still under investigation. However, the following pathways have been proposed:

- Enzyme Inhibition : Fluorinated compounds often mimic natural substrates, allowing them to bind to active sites on enzymes and inhibit their function.

- Membrane Interaction : The lipophilicity imparted by fluorine atoms enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets .

特性

IUPAC Name |

1,2-difluoro-4-iodo-5-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUXXMQGXARMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。